7-methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide
Description
This compound is a benzofuran-2-carboxamide derivative featuring a 7-methoxy substitution on the benzofuran core and a 4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl group as the amide substituent. Synthesized via coupling 7-methoxy-2-benzofuran-carboxylic acid with heterocyclic amines using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF), it belongs to a broader series of 18 derivatives designed for neuroprotective and antioxidant applications .
Properties
IUPAC Name |
7-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-21-13-8-4-5-10-9-14(22-15(10)13)16(20)18-17-11-6-2-3-7-12(11)19-23-17/h4-5,8-9H,2-3,6-7H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKQVJOCOQDKTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=C4CCCCC4=NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . The benzofuran moiety can be synthesized through formylation using n-BuLi/N-formylpiperidine, followed by further transformations .
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific industrial methods for this compound are not widely documented, but they would likely follow similar principles used in the synthesis of other benzofuran and isoxazole derivatives .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
7-methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, isoxazole derivatives are known to act as GABA uptake inhibitors, which can have anticonvulsant effects . The benzofuran moiety may contribute to its antimicrobial and anticancer activities by interacting with cellular targets and disrupting critical biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzofuran-2-Carboxamide Derivatives
The parent compound’s closest analogs are other 7-methoxy-N-(substituted aryl)benzofuran-2-carboxamides (e.g., 1a–1r in ). Key structural and functional differences include:
- Structural Impact : The tetrahydrobenzoisoxazole group introduces conformational rigidity and increased lipophilicity compared to planar aryl substituents. This may improve blood-brain barrier penetration, critical for neuroprotective effects .
- Activity Trends : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) on the aryl ring showed enhanced antioxidant capacity in preliminary assays, but the tetrahydrobenzoisoxazole analog’s potency remains unquantified in the available evidence .
Tetrahydrobenzo-Heterocycle Derivatives
Compounds with fused tetrahydrobenzo rings but differing heteroatoms or cores provide insight into scaffold-activity relationships:
- Heterocycle Influence :
- Thiophene vs. Isoxazole : highlights that tetrahydrobenzo[b]thiophene derivatives exhibit antitumor activity, likely due to sulfur’s electron-rich nature enabling DNA intercalation. In contrast, the isoxazole group in the target compound may favor redox modulation or enzyme inhibition (e.g., antioxidant pathways) .
- Gamma Secretase Modulation : Merck’s tetrahydrobenzo[d]isoxazole derivative () targets amyloid-beta processing in Alzheimer’s disease. While structurally similar, the target compound lacks the formamide/acetone side chain, suggesting divergent biological targets .
Biological Activity
7-methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide is a complex organic compound recognized for its potential biological activities. This compound features both benzofuran and isoxazole moieties, which are often explored in medicinal chemistry for their therapeutic applications. Research indicates that compounds with similar structures may exhibit various biological activities, including anticancer and antimicrobial properties.
- Molecular Formula : CHNO
- Molecular Weight : 312.32 g/mol
- CAS Number : 946370-74-7
The biological activity of this compound is thought to involve its interaction with specific molecular targets and pathways. Compounds in this class can act as GABA uptake inhibitors and may influence apoptotic pathways through the activation of caspases, which are crucial for programmed cell death.
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. For instance, studies have shown that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µg/mL) | Reference Compound IC50 (µg/mL) |
|---|---|---|
| HCT116 | 6.76 | 77.15 (5-fluorouracil) |
| A549 | 193.93 | 371.36 (5-fluorouracil) |
The compound demonstrated a concentration-dependent increase in caspase production in HCT116 cells, indicating its role in promoting apoptosis.
Case Studies and Research Findings
-
Cytotoxicity Assays :
In a study assessing the cytotoxicity of related compounds against human cancer cell lines (HCT116 and A549), it was observed that the compound exhibited lower IC50 values compared to standard chemotherapeutics, suggesting enhanced potency. -
Apoptosis Induction :
The compound's effect on apoptosis was evaluated by measuring caspase 3 and caspase 9 production in HCT116 cells. The results indicated a significant increase in caspase levels upon treatment with the compound at varying concentrations. -
Structure-Activity Relationship :
The structural characteristics of benzofuran and isoxazole moieties were analyzed to understand their contribution to the biological activity of the compound. Modifications in these structures can lead to variations in potency and selectivity towards cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
